2-(3-Methylbutyl)pyrrolidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

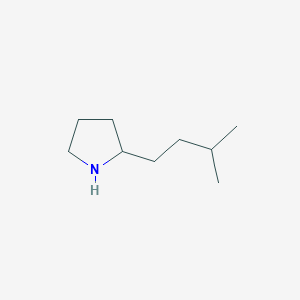

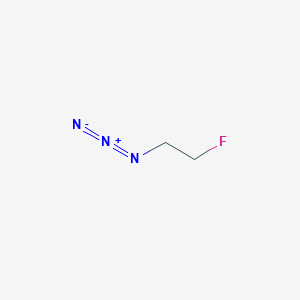

2-(3-Methylbutyl)pyrrolidine is a chemical compound with the CAS Number: 1042807-69-1 . It has a molecular weight of 141.26 and is also known by the IUPAC Name 2-isopentylpyrrolidine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI Code for 2-(3-Methylbutyl)pyrrolidine is 1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis

2-(3-Methylbutyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 and a predicted density of 0.820±0.06 g/cm3 . The predicted boiling point is 180.5±8.0 °C .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Pharmazeutische Chemie

Der Pyrrolidinring, einschließlich seiner Derivate, dient als vielseitiges Gerüst in der Arzneimittelforschung. Hier sind die Gründe dafür, dass er so faszinierend ist:

- Pseudorotation: Die Nicht-Planarität des Rings (ein Phänomen, das als „Pseudorotation“ bezeichnet wird) verbessert die dreidimensionale Abdeckung .

Aktuelle Forschung

Jüngste Studien haben Pyrrolidinderivate, wie z. B. 3-(3-Methylthiophen-2-yl)-Pyrrolidin-2,5-dione, untersucht und ihre Antikonvulsiv- und Anästhesiewirksamkeit bewertet .

Chemische Synthese

Die Synthese von Pyrrolidin-2,3-dionen beinhaltet ein Eintopf-Drei-Komponenten-Reaktionsprotokoll, das zu neuartigen Inhibitoren führt .

Wirkmechanismus

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Biochemical Pathways

Pyrrolidine alkaloids have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a parent compound, have been compared with those of the aromatic pyrrole and cyclopentane . This information could potentially provide insights into the ADME properties of 2-(3-Methylbutyl)pyrrolidine.

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

The storage temperature for this compound is typically room temperature , suggesting that it may be stable under a variety of environmental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-Methylbutyl)pyrrolidine has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. 2-(3-Methylbutyl)pyrrolidine also has a relatively low toxicity profile, making it safe for use in animal studies. However, there are limitations to its use in lab experiments. 2-(3-Methylbutyl)pyrrolidine has a relatively short half-life, which can make dosing and administration challenging. It also has a complex mechanism of action, which can make it difficult to study.

Zukünftige Richtungen

There are several future directions for research on 2-(3-Methylbutyl)pyrrolidine. One area of research is the development of more efficient synthesis methods, which could lead to increased availability and lower costs. Another area of research is the development of novel 2-(3-Methylbutyl)pyrrolidine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-Methylbutyl)pyrrolidine and its potential use in the treatment of neurological disorders.

Conclusion

In conclusion, 2-(3-Methylbutyl)pyrrolidine is a chemical compound with potential applications in medicine and pharmacology. It can be synthesized using various methods and has been found to have antioxidant, anti-inflammatory, and analgesic properties. 2-(3-Methylbutyl)pyrrolidine has also been studied for its potential use in the treatment of neurological disorders. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 2-(3-Methylbutyl)pyrrolidine.

Synthesemethoden

2-(3-Methylbutyl)pyrrolidine can be synthesized using various methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis involves the reaction of butyraldehyde with ammonia and methylamine in the presence of a catalyst. The resulting product is then purified using column chromatography.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methylbutyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHNQRWWFPHQPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)

![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)

![7-Methyl-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393288.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)

![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)